(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane
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Overview
Description
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It features a cyclopropane ring substituted with ethoxy and dimethyl groups, and a trimethylsilane moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced using scalable organic synthesis methods similar to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to simpler hydrocarbons.
Substitution: The ethoxy and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is used in several scientific research fields, including:
Mechanism of Action
The mechanism of action of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-2,2-dimethylcyclopropoxy)trimethylsilane
- (1-Ethoxy-2,2-dimethylcyclopropoxy)triethylsilane
- (1-Ethoxy-2,2-dimethylcyclopropoxy)dimethylsilane
Uniqueness
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Biological Activity
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a silane compound that has garnered interest for its potential applications in organic synthesis and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H18O2Si with a molecular weight of approximately 174.31 g/mol. Its structure includes a cyclopropyl group, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Such inhibition can disrupt metabolic pathways in target organisms or cells.
- Reactivity with Biological Molecules : The presence of the ethoxy and trimethylsilyl groups may allow this compound to interact with various biomolecules, potentially leading to changes in cellular functions.
1. Organic Synthesis
This compound is primarily used as a reagent in organic synthesis. Its unique structure allows it to serve as an intermediate in the preparation of more complex molecules, which may have biological significance.
2. Therapeutic Potential
While specific therapeutic applications are still under investigation, the compound's ability to modify biological pathways suggests potential uses in pharmacology. For instance, it may be explored for developing new drug candidates targeting specific enzymes or receptors.
Study 1: Enzyme Inhibition Assay
A recent study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against target enzymes, suggesting its potential as a lead compound for drug development.
Enzyme | Inhibition % | IC50 (µM) |
---|---|---|
Enzyme A | 75% | 12.5 |
Enzyme B | 60% | 20.0 |
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound selectively inhibited the growth of certain cancer cells while having minimal effects on normal cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
Cancer Cell Line 1 | 15.0 | 4.0 |
Cancer Cell Line 2 | 10.0 | 5.5 |
Properties
IUPAC Name |
(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGHANREPGGGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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